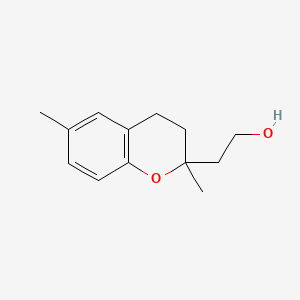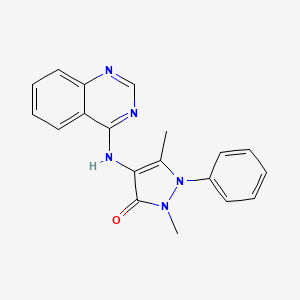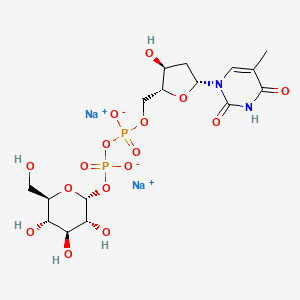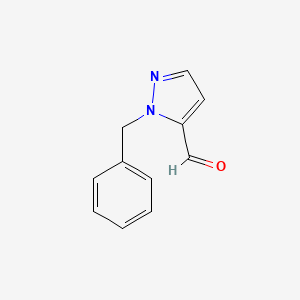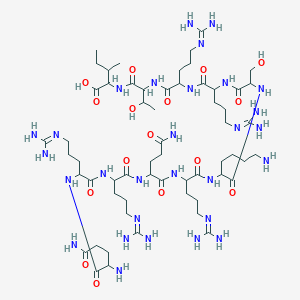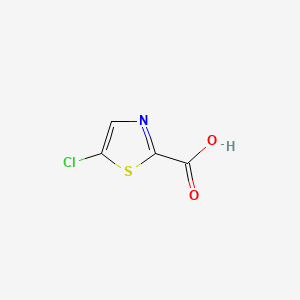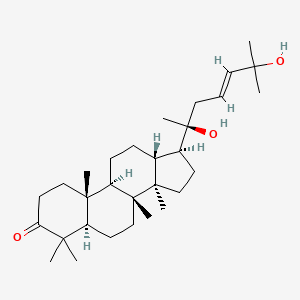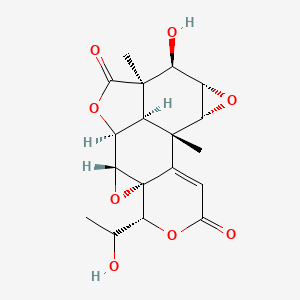
Inumakilactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inumakilactone A is a natural product found in Podocarpus macrophyllus with data available.
Applications De Recherche Scientifique
Crystal and Molecular Structure
Inumakilactone has been a subject of structural analysis, revealing insights into its molecular and crystal structure. This foundational research is essential for understanding the compound's chemical properties and potential applications. Godfrey and Waters (1975) identified the structure of bisnorditerpenoid molecule inumakilactone, differing from previously proposed structures in terms of the orientation of the epoxy group on ring B (Godfrey & Waters, 1975).
Isolation and Analysis from Natural Sources
Inumakilactone A, along with other norditerpenoid lactones, has been isolated from natural sources like Podocarpus nakaii seeds. Detailed analyses of spectroscopic data were crucial in determining the structure of these compounds, which is foundational for further research and applications (Chen et al., 2019).
Cytotoxic Activities
Significant research has been conducted on the cytotoxic properties of inumakilactone A and related compounds. Studies have shown that these compounds exhibit potent cytotoxic activities against certain types of cancer cells, such as P388 murine leukemia cells. This suggests a potential application in cancer research and therapy (Sato et al., 2009).
Insecticidal Activity
Inumakilactone A has been found to possess insecticidal properties. A study demonstrated that inumakilactone A, along with other compounds, was toxic to certain predatory insects, suggesting its potential use in pest management and ecological studies (Yasui, 2001).
Propriétés
Numéro CAS |
19885-83-7 |
|---|---|
Nom du produit |
Inumakilactone A |
Formule moléculaire |
C18H20O8 |
Poids moléculaire |
364.35 |
InChI |
InChI=1S/C18H20O8/c1-5(19)12-18-6(4-7(20)23-12)16(2)10-8(14(18)26-18)25-15(22)17(10,3)11(21)9-13(16)24-9/h4-5,8-14,19,21H,1-3H3/t5?,8-,9-,10+,11-,12+,13-,14+,16+,17+,18+/m0/s1 |
Clé InChI |
QGIYLZDWJPBJKS-SGDWFBHCSA-N |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



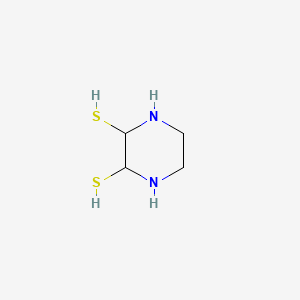
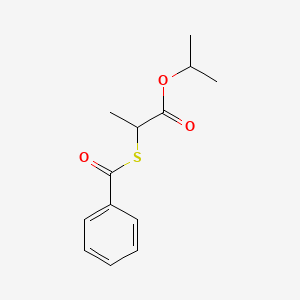
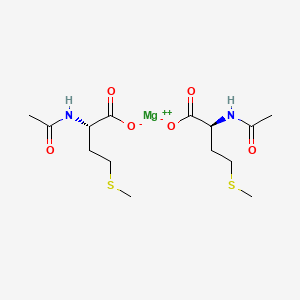
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)
